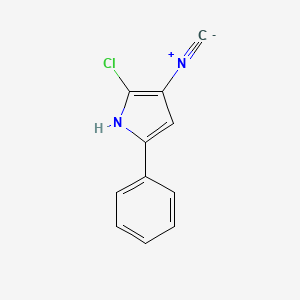
Vonoprazan fumarate impurity 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vonoprazan fumarate impurity 13 is a chemical compound related to vonoprazan fumarate, a potassium-competitive acid blocker used in the treatment of acid-related disorders. This impurity is one of the many by-products formed during the synthesis of vonoprazan fumarate and is important for quality control and regulatory compliance in pharmaceutical manufacturing .
Preparation Methods
The preparation of vonoprazan fumarate impurity 13 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in formula IV with a compound shown in formula VI to obtain a compound shown in formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield this compound . The process is characterized by mild reaction conditions, environment-friendly practices, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
Vonoprazan fumarate impurity 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Vonoprazan fumarate impurity 13 has several scientific research applications:
Mechanism of Action
it is structurally related to vonoprazan, which inhibits the binding of potassium ions to the H±K±ATPase enzyme (proton pump) in gastric parietal cells, thereby stopping gastric acid secretion . This suggests that vonoprazan fumarate impurity 13 may have similar, albeit less potent, effects on gastric acid secretion .
Comparison with Similar Compounds
Vonoprazan fumarate impurity 13 can be compared with other impurities and related compounds, such as:
Vonoprazan Impurity 1: This impurity has a similar structure but different functional groups, leading to different chemical properties and reactivity.
Vonoprazan Impurity 2: This impurity is formed through a different synthetic route and has different physical and chemical properties.
Vonoprazan Impurity 3: This impurity has a different molecular weight and chemical structure, leading to different analytical and toxicological profiles.
This compound is unique due to its specific synthetic route, chemical structure, and the role it plays in the quality control of vonoprazan fumarate .
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-3-isocyano-5-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H7ClN2/c1-13-10-7-9(14-11(10)12)8-5-3-2-4-6-8/h2-7,14H |
InChI Key |
PQYYLWOGSSYCTG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(NC(=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















